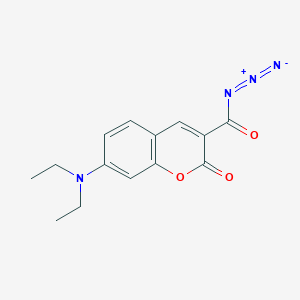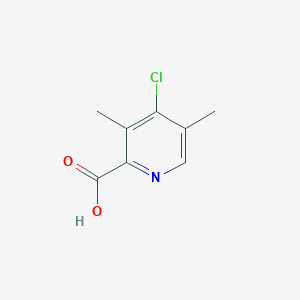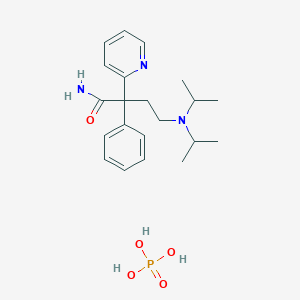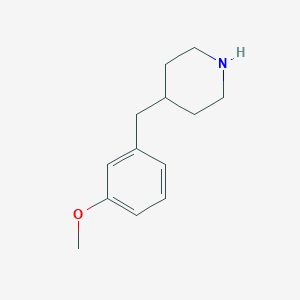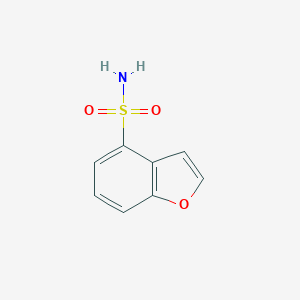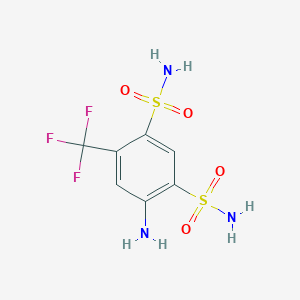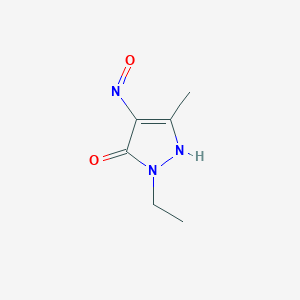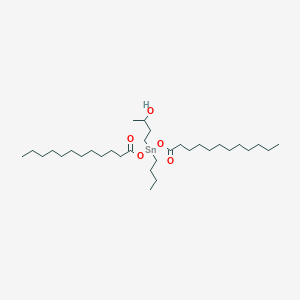
Butyl(3-hydroxybutyl)tin dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(3-hydroxybutyl)tin dilaurate is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a tin-based catalyst that is commonly used in organic synthesis reactions. The purpose of
Mecanismo De Acción
The mechanism of action of Butyl(3-hydroxybutyl)tin dilaurate is based on its ability to act as a Lewis acid catalyst. This compound has a high affinity for electron-rich molecules, which allows it to activate certain chemical bonds and facilitate the formation of new bonds. The catalytic activity of Butyl(3-hydroxybutyl)tin dilaurate is dependent on the concentration of the catalyst, the reaction temperature, and the reaction time.
Efectos Bioquímicos Y Fisiológicos
Butyl(3-hydroxybutyl)tin dilaurate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is toxic to aquatic organisms and can cause reproductive and developmental abnormalities in certain species. It is also considered to be a potential endocrine disruptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butyl(3-hydroxybutyl)tin dilaurate in lab experiments is its ability to catalyze organic synthesis reactions. This compound is also relatively inexpensive and easy to handle. However, one of the main limitations of using Butyl(3-hydroxybutyl)tin dilaurate is its potential toxicity to laboratory personnel and the environment. Proper safety precautions must be taken when handling this compound.
Direcciones Futuras
There are several future directions for the use of Butyl(3-hydroxybutyl)tin dilaurate in scientific research. One potential application is in the synthesis of novel polyurethane materials with improved mechanical and thermal properties. Another potential application is in the synthesis of new organic compounds with biological activity, such as anticancer or antimicrobial agents. Further research is also needed to better understand the biochemical and physiological effects of Butyl(3-hydroxybutyl)tin dilaurate and its potential impact on the environment.
Métodos De Síntesis
Butyl(3-hydroxybutyl)tin dilaurate can be synthesized by reacting butyltin chloride with 3-hydroxybutyric acid in the presence of lauric acid. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane. The resulting product is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Butyl(3-hydroxybutyl)tin dilaurate has been widely used in scientific research applications due to its ability to catalyze organic synthesis reactions. This compound is commonly used in the production of polyurethanes, which are widely used in the manufacture of foams, adhesives, and coatings. It has also been used in the synthesis of other organic compounds such as esters and amides.
Propiedades
Número CAS |
153759-62-7 |
|---|---|
Nombre del producto |
Butyl(3-hydroxybutyl)tin dilaurate |
Fórmula molecular |
C32H64O5Sn |
Peso molecular |
647.6 g/mol |
Nombre IUPAC |
[butyl-dodecanoyloxy-(3-hydroxybutyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.C4H9O.C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4(2)5;1-3-4-2;/h2*2-11H2,1H3,(H,13,14);4-5H,1,3H2,2H3;1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
WFWCBKKAHUEMAW-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC |
Sinónimos |
3-OHDBTL butyl(3-hydroxybutyl)tin dilaurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



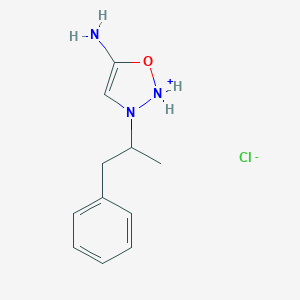
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
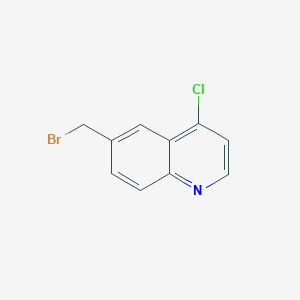
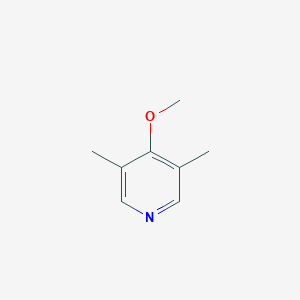

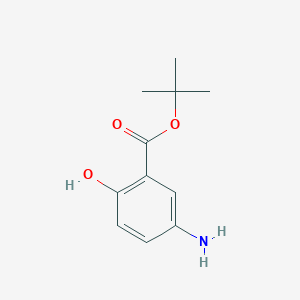
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
